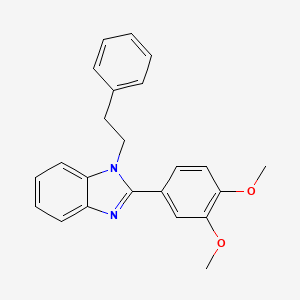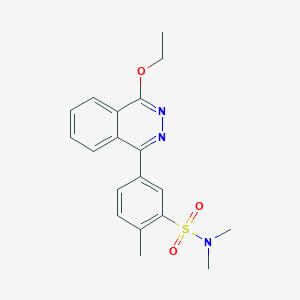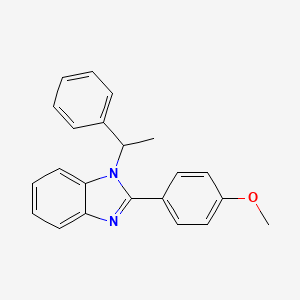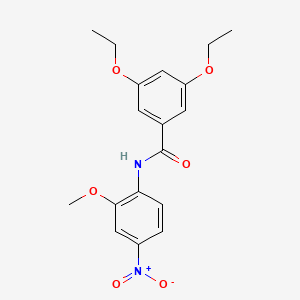![molecular formula C21H22N2O4 B3927322 N-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]tryptophan](/img/structure/B3927322.png)
N-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]tryptophan
説明
N-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]tryptophan, also known as MBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBT is a derivative of tryptophan, an essential amino acid, and has been synthesized through various methods.
作用機序
N-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]tryptophan exerts its effects through the inhibition of the enzyme, indoleamine 2,3-dioxygenase. This enzyme plays a critical role in the metabolism of tryptophan, an essential amino acid. Inhibition of this enzyme leads to an increase in tryptophan levels and a decrease in the production of kynurenine, a metabolite of tryptophan that has been implicated in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of indoleamine 2,3-dioxygenase by this compound leads to an increase in tryptophan levels, which has been shown to have anti-inflammatory and anti-cancer effects. This compound has also been shown to enhance plant growth and increase crop yield, likely due to its ability to regulate the metabolism of tryptophan in plants.
実験室実験の利点と制限
N-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]tryptophan has several advantages for lab experiments, including its ease of synthesis and its ability to inhibit the activity of indoleamine 2,3-dioxygenase. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
将来の方向性
There are several future directions for research related to N-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]tryptophan. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent, as well as its potential use in other areas of medicine. Another direction is to investigate its potential as a plant growth regulator and its potential use in agriculture. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential limitations in lab experiments.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. This compound has been synthesized through various methods and has been shown to inhibit the activity of the enzyme, indoleamine 2,3-dioxygenase, leading to various biochemical and physiological effects. While this compound has several advantages for lab experiments, further research is needed to fully understand its mechanisms of action and potential limitations.
科学的研究の応用
N-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]tryptophan has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has shown potential as an anti-inflammatory and anti-cancer agent due to its ability to inhibit the activity of the enzyme, indoleamine 2,3-dioxygenase. In agriculture, this compound has been studied for its potential as a plant growth regulator, as it has been shown to enhance plant growth and increase crop yield. In environmental science, this compound has been studied for its potential as a bioremediation agent, as it has been shown to degrade certain pollutants in soil and water.
特性
IUPAC Name |
3-(1H-indol-3-yl)-2-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-12-19(15-7-3-5-9-18(15)27-12)20(24)23-17(21(25)26)10-13-11-22-16-8-4-2-6-14(13)16/h2,4,6,8,11,17,22H,3,5,7,9-10H2,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJPKQGGFNETLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B3927241.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B3927244.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-chlorobenzyl)benzamide](/img/structure/B3927252.png)
![{4-[4-(ethylthio)phenyl]pyridin-2-yl}methanol](/img/structure/B3927258.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3927271.png)


![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3927300.png)
![N-(2,4-dichlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3927307.png)
![3-chloro-N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3927316.png)

![N-(2-furylmethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3927330.png)